Direct Mass Spectrometric Differentiation from Unlabeled 3-MA
3-Methyladenine-d3 (3-MA-d3) is directly differentiated from its non-deuterated analog, 3-Methyladenine (3-MA), by a mass-to-charge ratio (m/z) shift of +3 for the molecular ion. This quantitative mass difference is the basis for its use as an internal standard in mass spectrometry [1].
| Evidence Dimension | Molecular Ion Mass-to-Charge Ratio (m/z) as TBDMS Derivative |
|---|---|
| Target Compound Data | m/z 209 |
| Comparator Or Baseline | 3-Methyladenine (unlabeled, m/z 206) |
| Quantified Difference | Δ m/z = +3 Da |
| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS) analysis of mono-tert-butyldimethylsilyl (TBDMS) derivatives. |
Why This Matters
This mass shift is the minimum requirement for using 3-MA-d3 as an internal standard; it allows for accurate quantification of 3-MA in complex samples, a function unlabeled 3-MA cannot perform.
- [1] Friesen, M. D., Garren, L., Prevost, V., & Shuker, D. E. G. (1991). Isolation of Urinary 3-Methyladenine Using Immunoaffinity Columns Prior to Determination by Low-Resolution Gas Chromatography-Mass Spectrometry. Chemical Research in Toxicology, 4(1), 102–106. View Source
